4-Phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine
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Overview
Description
4-Phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a piperidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a haloketone in the presence of a base to form the thiazole ring. The piperidin-1-ylmethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol: This compound shares a similar structure but has a triazole ring instead of a thiazole ring.
4-Hydroxy-4-phenyl-5-(piperidin-1-ylmethyl)cyclohexane-1,3-diyl)bis(phenylmethanone): This compound has a cyclohexane ring and different substituents.
Uniqueness
4-Phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring with a phenyl and piperidin-1-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H19N3S |
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Molecular Weight |
273.4 g/mol |
IUPAC Name |
4-phenyl-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H19N3S/c16-15-17-14(12-7-3-1-4-8-12)13(19-15)11-18-9-5-2-6-10-18/h1,3-4,7-8H,2,5-6,9-11H2,(H2,16,17) |
InChI Key |
ZTQODCUBMJNDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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